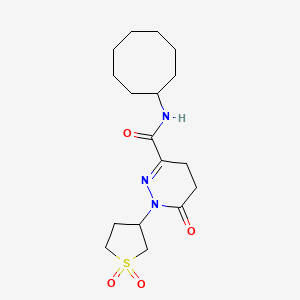![molecular formula C23H27ClN2O3 B11144658 [4-(3-chlorophenyl)piperazino][4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone](/img/structure/B11144658.png)
[4-(3-chlorophenyl)piperazino][4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(3-chlorophenyl)piperazino][4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone is a complex organic compound that features a combination of piperazine and tetrahydropyran structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-chlorophenyl)piperazino][4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine and tetrahydropyran intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include chlorinated aromatic compounds and methoxy-substituted tetrahydropyrans, with catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
[4-(3-chlorophenyl)piperazino][4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, [4-(3-chlorophenyl)piperazino][4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medically, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of [4-(3-chlorophenyl)piperazino][4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects.
類似化合物との比較
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar chlorinated aromatic structure.
2-Fluorodeschloroketamine: A compound with a similar piperazine structure.
Uniqueness
What sets [4-(3-chlorophenyl)piperazino][4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone apart is its combination of both piperazine and tetrahydropyran structures, which may confer unique chemical and biological properties not found in the similar compounds listed above.
特性
分子式 |
C23H27ClN2O3 |
|---|---|
分子量 |
414.9 g/mol |
IUPAC名 |
[4-(3-chlorophenyl)piperazin-1-yl]-[4-(4-methoxyphenyl)oxan-4-yl]methanone |
InChI |
InChI=1S/C23H27ClN2O3/c1-28-21-7-5-18(6-8-21)23(9-15-29-16-10-23)22(27)26-13-11-25(12-14-26)20-4-2-3-19(24)17-20/h2-8,17H,9-16H2,1H3 |
InChIキー |
FUSLYEKYYBNHEB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(3,4-dichlorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one](/img/structure/B11144578.png)
![6-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexanoic acid](/img/structure/B11144582.png)
![4-[(6-bromo-1H-indol-1-yl)acetyl]-1-piperazinecarbaldehyde](/img/structure/B11144586.png)
![2-(4-Tert-butylphenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole](/img/structure/B11144593.png)

![5-(3-butoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11144621.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-cyclooctylacetamide](/img/structure/B11144624.png)
![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B11144626.png)
![3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)propanamide](/img/structure/B11144627.png)
![[4-(4-fluorophenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone](/img/structure/B11144639.png)
![3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate](/img/structure/B11144640.png)
![5-hydroxy-1-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11144641.png)
![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11144648.png)
![4-[4-oxo-3(4H)-quinazolinyl]-N-phenethylbenzamide](/img/structure/B11144655.png)
